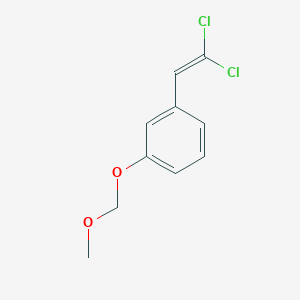

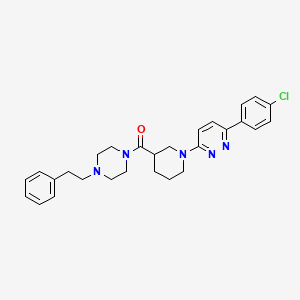

![molecular formula C21H18Cl2N2O3 B2804286 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 344262-15-3](/img/structure/B2804286.png)

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

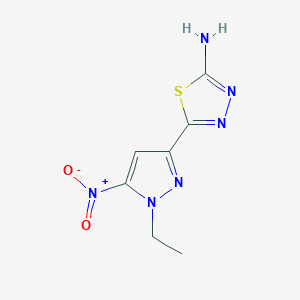

The compound “2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime” is a complex organic molecule . It belongs to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups . It includes a pyrrolocarbazole moiety, which is a tetracyclic heterocycle consisting of a pyrrole ring fused to a carbazole . The exact 3D structure may require computational modeling or experimental determination for full elucidation.Scientific Research Applications

Oxidative Transformations :The compound has been studied in the context of oxidative transformations. For example, Akhrem, Moiseenkov, and Malishevskii (1973) investigated the oxidation of a structurally similar compound, yielding products like 5-oxo-2-methyl-2,3,7,8-tetrahydro-4H,5H-benzo[a]pyrano[2,3-g]quinolizine (Akhrem, A. A., Moiseenkov, A., & Malishevskii, V. S. (1973)).

Catalytic Synthesis :In the field of catalysis, Maleki (2014) described the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines using Fe3O4@SiO2–OSO3H as an efficient heterogeneous nanocatalyst. This study demonstrates the compound's relevance in facilitating complex chemical reactions (Maleki, A. (2014)).

Novel Chemical Structures :Bremner et al. (1986) explored a ring destruction approach to synthesize benzofused medium-sized heterocycles, indicating the compound's potential in generating new chemical structures (Bremner, J., Raston, C., Rowbottom, G., White, A., & Winzenberg, K. (1986)).

Efficient Preparation Methods :Researchers like Zhong, Guo, and Song (2004) have developed methods for the efficient preparation of heterocyclic N-Oxide, which involves the oxidation of compounds like 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime (Zhong, P., Guo, S.-r., & Song, C. (2004)).

Continuous-Flow Microreactor Application :In 2012, Lei et al. used a continuous-flow microreactor for the synthesis of 2-(trifluoromethyl)-2H-[1,3]oxazino[2,3-a]isoquinolines, showcasing the compound's role in modern, efficient synthesis techniques (Lei, M., Tian, W., Hu, R., Li, W., & Zhang, H. (2012)).

Platinum-Catalyzed Hydrative Carbocyclizations :Mukherjee and Liu (2011) reported on platinum-catalyzed hydrative carbocyclizations of oxo-alkyne-nitrile functionalities to produce nitrogen-containing heterocycles, highlighting the compound's utility in platinum-catalyzed reactions (Mukherjee, A., & Liu, R.-S. (2011)).

properties

IUPAC Name |

3-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N2O3/c22-15-6-5-14(18(23)9-15)12-28-24-11-17-20(26)10-19-16-4-2-1-3-13(16)7-8-25(19)21(17)27/h1-6,9,11,17,19H,7-8,10,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVLVBZQGVQSQG-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CC(=O)C(C2=O)C=NOCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(CC(=O)C(C2=O)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

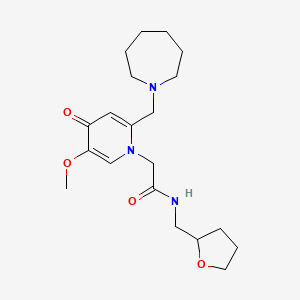

![N-(1-cyanocyclohexyl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2804210.png)

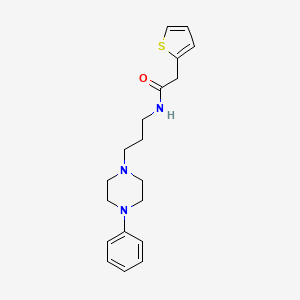

![[2-(4-Chloroanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2804213.png)

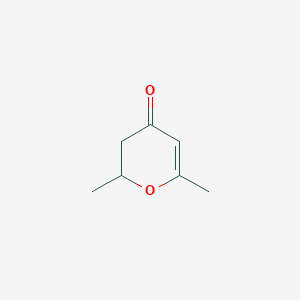

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2804222.png)

![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine;hydrochloride](/img/structure/B2804225.png)